molecular formula C19H34O4 B12770169 9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- CAS No. 32671-93-5

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)-

Cat. No.: B12770169
CAS No.: 32671-93-5
M. Wt: 326.5 g/mol
InChI Key: WWBBEXJQOOTEIL-ZQHUEGGHSA-N
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Description

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- is a hydroperoxy fatty acid ester It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- typically involves the hydroperoxidation of linoleic acid followed by esterification. One common method involves the use of soybean lipoxygenase to catalyze the oxygenation of linoleic acid, resulting in the formation of 13-hydroperoxy-9,11-octadecadienoic acid. This intermediate can then be esterified to produce the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes, scaled up for larger yields. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form different products.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group.

    Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- involves its interaction with cellular components. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate various signaling pathways and induce oxidative stress in cells. In cancer research, this compound has been shown to inhibit the proliferation of cancer stem cells by regulating the c-Myc gene .

Comparison with Similar Compounds

Similar Compounds

    9,11-Octadecadienoic acid, 13-hydroperoxy-, (E,E)-: The non-esterified form of the compound.

    13-Hydroperoxy-9,11-octadecadienoic acid: Another hydroperoxy fatty acid with similar properties.

    13-Hydroxy-9,11-octadecadienoic acid: The reduced form of the compound.

Uniqueness

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- is unique due to its esterified form, which can influence its solubility and reactivity. The presence of the hydroperoxy group makes it a valuable compound for studying oxidative processes and its potential therapeutic applications .

Properties

CAS No.

32671-93-5

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl (9E,11E)-13-hydroperoxyoctadeca-9,11-dienoate

InChI

InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+

InChI Key

WWBBEXJQOOTEIL-ZQHUEGGHSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C/CCCCCCCC(=O)OC)OO

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO

Origin of Product

United States

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